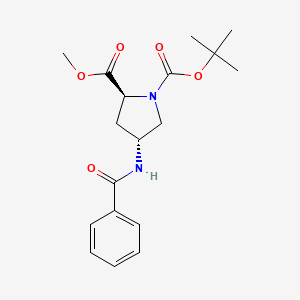
1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
Descripción general
Descripción
1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)- is a chemical compound with the molecular formula C18H24N2O5. It is used in various applications such as solvents, reagents, deuterated reagents, chromatography solvents, pharmaceutical intermediates, analytical standards, biochemical reagent kits, and staining solutions .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H24N2O5. The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carboxylic acid groups. One of these is modified with a benzoylamino group and the other with a 1-(1,1-dimethylethyl) 2-methyl ester group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.4 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound has been utilized in the synthesis of diverse heterocyclic compounds, showcasing its versatility as a reagent in organic synthesis. For instance, it serves as a precursor in the synthesis of pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which have been explored for their analgesic, antiinflammatory, and neuropsychobehavioural effects (Massa et al., 1989). Another study highlights its role in the preparation of 3-methyl-4,5-dioxo-1,2-diphenyl-3-pyrrolidinecarboxylic acid esters, further emphasizing the compound's importance in synthesizing structurally complex molecules (Titus et al., 1990).
Pharmacological Profiles
Research has also delved into the pharmacological potential of compounds synthesized using 1,2-Pyrrolidinedicarboxylic acid derivatives. For example, derivatives synthesized from the compound have shown local anesthetic, platelet antiaggregating, and other significant biological activities, indicating the compound’s utility in developing new therapeutic agents (Mosti et al., 1994). Furthermore, its involvement in the synthesis of pyrazolot[1,2-a]-pyrazoles, which undergo oxidative ring cleavage yielding pharmacologically active alanine esters, highlights its role in innovative drug synthesis (Prešeren et al., 1999).
Catalysis and Reaction Mechanisms
Additionally, the compound's derivatives have been investigated for their catalytic properties, particularly in esterification reactions. This research provides insights into the mechanisms of catalysis and the development of more efficient synthetic methodologies, further underlining the chemical's significance in advancing organic chemistry (Spivey & Arseniyadis, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-benzamidopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-13(10-14(20)16(22)24-4)19-15(21)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3,(H,19,21)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYGQCZORPTRQW-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)
![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)



![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)


